Sweroside
Overview
Description
Sweroside is a secoiridoid glucoside that has been extracted from various plants such as Swertia pseudochinensis Hara . It is reported to possess antioxidant and anti-inflammatory activities . It is also a bioactive herbal ingredient isolated from Fructus Corni, exhibiting diverse biological activities, such as anti-fungal, anti-diabetic, anti-inflammatory, and anti-tumor effects .
Molecular Structure Analysis
The molecular formula of Sweroside is C16H22O9 . For more detailed structural information, you may refer to resources like ChemSpider .Physical And Chemical Properties Analysis
Sweroside has a molecular weight of 358.34 . Unfortunately, the available resources do not provide more detailed physical and chemical properties.Scientific Research Applications
Anti-Inflammatory Properties : Sweroside exhibits anti-inflammatory effects, which have been demonstrated in studies on lipopolysaccharide (LPS)-induced inflammation in cells. It works through mechanisms like SIRT1 mediating NF-κB and FOXO1 signaling pathways (Wang, Dong, Lan, Liao, & Chen, 2019).
Cardioprotective Effects : Sweroside has shown potential in protecting against myocardial ischemia–reperfusion injury by inhibiting oxidative stress and pyroptosis, partially via modulation of the Keap1/Nrf2 axis (Li, Zhao, Zhu, Wang, Li, Li, Wu, & Ma, 2021).
Effects on Bone Health : It has demonstrated osteogenic effects, promoting the proliferation and differentiation of human MG-63 cells and rat osteoblasts, which could be beneficial for treating osteoporosis (Sun, Li, Zhang, Zhang, Lv, Sun, & Wang, 2013).
Treatment of Non-Alcoholic Fatty Liver Disease (NAFLD) : Sweroside ameliorated NAFLD in high-fat diet-induced obese mice through regulation of lipid metabolism and inflammatory response, demonstrating potential as a therapeutic agent (Yang, Shu, Gong, Ding, Cheng, Li, Tong, Ding, Sun, Huang, Wang, & Yang, 2020).
Neuroprotective and Antioxidant Effects : Studies on zebrafish models indicate sweroside's role in improving memory deficits and anxiety, possibly by modulating the cholinergic system and brain oxidative stress (Brinza, Raey, El-Kashak, Eldahshan, & Hritcu, 2022).
Skin-Whitening Agent : Sweroside has been identified as an effective skin-whitening agent by inhibiting melanogenesis in cells, which could have implications in cosmetic applications (Jeong, Jeong, Hwang, & Kim, 2015).
Metabolic Studies : Research has also focused on understanding the metabolism of sweroside, with studies characterizing its metabolites in rat urine, which is important for understanding its bioavailability and therapeutic efficacy (Han, Zeng, He, Bligh, Liu, Yang, & Wang, 2014).
Safety And Hazards
properties
IUPAC Name |
(3S,4R,4aS)-4-ethenyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-8-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O9/c1-2-7-8-3-4-22-14(21)9(8)6-23-15(7)25-16-13(20)12(19)11(18)10(5-17)24-16/h2,6-8,10-13,15-20H,1,3-5H2/t7-,8+,10-,11-,12+,13-,15+,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJGJMKGNMDJCI-ZASXJUAOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1C2CCOC(=O)C2=COC1OC3C(C(C(C(O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H]1[C@@H]2CCOC(=O)C2=CO[C@H]1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70161955 | |
Record name | Sweroside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70161955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sweroside | |
CAS RN |
14215-86-2 | |
Record name | (-)-Sweroside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14215-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sweroside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014215862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sweroside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70161955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SWEROSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3YG76417O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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